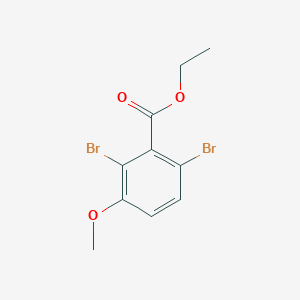
4-amino-2-(ethylthio)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-(ethylthio)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an ethylthio group, and a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-chlorobenzamide with ethylthiol in the presence of a base to introduce the ethylthio group. This is followed by methylation of the amide nitrogen using methyl iodide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-amino-2-(ethylthio)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amino derivative.
科学的研究の応用
4-amino-2-(ethylthio)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-amino-2-(ethylthio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group may enhance the compound’s binding affinity to these targets, while the amino and methylbenzamide moieties contribute to its overall activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-amino-2-(methylthio)-N-methylbenzamide: Similar structure but with a methylthio group instead of an ethylthio group.
4-amino-2-(ethylthio)-N-ethylbenzamide: Similar structure but with an ethyl group on the amide nitrogen.
4-amino-2-(ethylthio)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-amino-2-(ethylthio)-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may enhance its reactivity and binding affinity in various applications.
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
4-amino-2-ethylsulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChIキー |
GRAFWHDAPZRETG-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CC(=C1)N)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)





![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)
![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)
